4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a carboxylic acid group attached to a biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions .
Industrial Production Methods
Industrial production of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various substituents such as halogens, nitro groups, or alkyl groups on the biphenyl rings.
Scientific Research Applications
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Similar structure but with a single benzene ring.
4-Hydroxy-3-methoxycinnamic acid: Contains a cinnamic acid moiety instead of a biphenyl structure.
4-Hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group
Uniqueness
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides distinct chemical and physical properties compared to similar compounds with single benzene rings or different functional groups. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-5-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGDFXFOZUEBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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